An In-Depth Technical Guide to 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7)
An In-Depth Technical Guide to 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Piperidino-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical properties, spectroscopic characterization, and reactivity. Particular emphasis is placed on its role as a versatile scaffold in the design and development of novel therapeutic agents, drawing on the broader importance of the 2-aminothiazole moiety in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. When substituted with an amino group at the 2-position, the resulting 2-aminothiazole scaffold becomes a "privileged structure" in medicinal chemistry. This is due to its ability to engage in diverse non-covalent interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.
Derivatives of 2-aminothiazole have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a piperidine ring at the 2-amino position and a carbaldehyde group at the 5-position, as seen in 2-Piperidino-1,3-thiazole-5-carbaldehyde, creates a molecule with unique chemical characteristics and potential for further elaboration in the synthesis of complex drug candidates.
Physicochemical Properties and Identification
| Property | Value | Source |
| CAS Number | 129865-52-7 | [1] |
| Molecular Formula | C₉H₁₂N₂OS | [1] |
| Molecular Weight | 196.27 g/mol | [1] |
| Appearance | Solid (typical for related compounds) | Inferred from related compounds |
| Canonical SMILES | O=Cc1cnc(s1)N2CCCCC2 | |
| InChI Key | NWOAHSDBLWFXAG-UHFFFAOYSA-N |
Synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde
The primary synthetic route to 2-Piperidino-1,3-thiazole-5-carbaldehyde involves a two-step process: the formation of the 2-piperidinothiazole core followed by formylation at the 5-position.
Synthesis of the 2-Piperidinothiazole Precursor
The synthesis of the 2-piperidinothiazole precursor can be achieved through the Hantzsch thiazole synthesis or related methods. A common approach involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea derivative. In this case, N-piperidinothiocarboxamide would be the desired thiourea equivalent.
Vilsmeier-Haack Formylation: The Key Step
The introduction of the carbaldehyde group at the 5-position of the thiazole ring is efficiently accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly effective for electron-rich heterocyclic systems like 2-aminothiazoles. The electron-donating nature of the piperidino group at the 2-position activates the thiazole ring, directing the formylation to the electron-rich 5-position.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Piperidinothiazole
This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related N,N-disubstituted 2-aminothiazoles and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Piperidinothiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent (a chloromethyleniminium salt).
-
Formylation Reaction: Dissolve the 2-piperidinothiazole precursor in an anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the 2-piperidinothiazole precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 2-Piperidino-1,3-thiazole-5-carbaldehyde by silica gel column chromatography using an appropriate eluent system.
Spectroscopic Characterization
The structure of 2-Piperidino-1,3-thiazole-5-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the protons of the piperidine ring, the thiazole ring proton, and the aldehydic proton.
-
Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.
-
Thiazole Proton (H-4): A singlet corresponding to the proton at the 4-position of the thiazole ring.
-
Piperidine Protons: A set of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be the most downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 180-190 ppm.
-
Thiazole Carbons: Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to two heteroatoms, will be significantly downfield.
-
Piperidine Carbons: Signals in the aliphatic region for the five distinct carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
Carbonyl Stretch (C=O): A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): A weak to medium band around 2720 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the thiazole ring vibrations.
-
C-H Stretches (Aliphatic): Bands in the region of 2850-2950 cm⁻¹ from the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 196. Fragmentation patterns may include the loss of the formyl group or fragmentation of the piperidine ring.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-Piperidino-1,3-thiazole-5-carbaldehyde is dictated by its three key functional components: the electron-rich 2-aminothiazole core, the reactive aldehyde group, and the piperidine moiety.
Reactions of the Aldehyde Group
The carbaldehyde at the 5-position is a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate in multi-step syntheses.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-piperidino-1,3-thiazole-5-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding primary alcohol.
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines to introduce further diversity.
-
Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the extension of the carbon chain and the formation of alkenes.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.
Reactivity of the Thiazole Ring
The electron-rich nature of the 2-piperidinothiazole ring system makes it susceptible to further electrophilic substitution, although the existing substitution pattern will influence the regioselectivity of subsequent reactions.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 2-Piperidino-1,3-thiazole-5-carbaldehyde is not extensively reported in publicly available literature, its structural motifs are highly relevant to drug discovery. The 2-aminothiazole core is a key component of numerous clinically used drugs and investigational compounds.[2][3]
The aldehyde functionality serves as a crucial synthetic handle to build more complex molecules. For example, it can be a precursor for the synthesis of thiazole-containing amides, hydrazones, and other derivatives that have shown promise as:
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors developed for cancer therapy.[4]
-
Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5]
-
Anti-inflammatory Agents: The thiazole nucleus is present in several compounds with anti-inflammatory activity.
The piperidine moiety can also contribute to the pharmacological profile of a molecule by influencing its solubility, lipophilicity, and ability to interact with biological targets.
Safety and Handling
Conclusion
2-Piperidino-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable method, and its aldehyde functionality provides a versatile point for further chemical modification. The presence of the privileged 2-aminothiazole scaffold makes this compound and its derivatives attractive targets for the development of new therapeutic agents across a range of disease areas. This guide has provided a foundational understanding of this compound, which should serve as a useful starting point for researchers in the field.
Diagrams
Figure 1: Structure of 2-Piperidino-1,3-thiazole-5-carbaldehyde
Figure 2: Vilsmeier-Haack Synthesis Workflow
References
-
Liu, X., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(8), 516-523. [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
